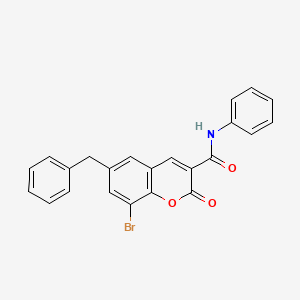
6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide, commonly known as BRB-N-9, is a synthetic compound that belongs to the family of chromene derivatives. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry. BRB-N-9 has been found to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Applications De Recherche Scientifique
BRB-N-9 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties. BRB-N-9 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
Mécanisme D'action
The exact mechanism of action of BRB-N-9 is not fully understood. However, it has been suggested that BRB-N-9 exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. For example, BRB-N-9 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BRB-N-9 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, BRB-N-9 has been found to inhibit the replication of herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
BRB-N-9 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to using BRB-N-9 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential toxicity and side effects are not well characterized, which makes it difficult to use in animal studies.
Orientations Futures
There are several future directions for the study of BRB-N-9. One potential direction is to further investigate its mechanism of action. Understanding how BRB-N-9 exerts its biological activities will help in the design of more effective drugs based on this compound. Another potential direction is to study the potential side effects and toxicity of BRB-N-9. This will help in the development of safe and effective drugs based on this compound. Finally, there is a need to study the potential applications of BRB-N-9 in the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
BRB-N-9 can be synthesized by the reaction of 6-benzyl-8-bromo-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide with thionyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain pure BRB-N-9.
Propriétés
IUPAC Name |
6-benzyl-8-bromo-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-20-13-16(11-15-7-3-1-4-8-15)12-17-14-19(23(27)28-21(17)20)22(26)25-18-9-5-2-6-10-18/h1-10,12-14H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMHAOYCQUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C(=C2)Br)OC(=O)C(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

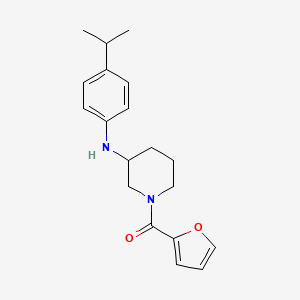
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
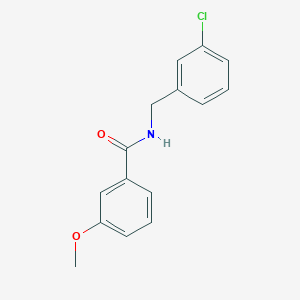
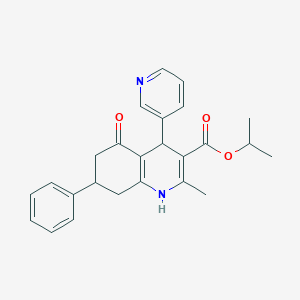
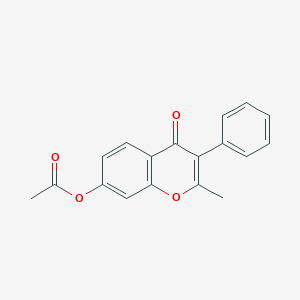
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)